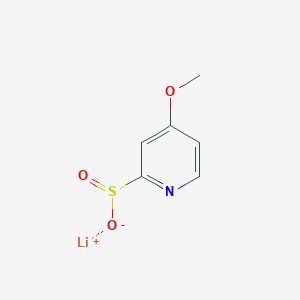

lithium(1+)4-methoxypyridine-2-sulfinate

Description

Significance of Organosulfur Compounds in Contemporary Chemical Research

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to numerous areas of contemporary chemical research. Their importance stems from their widespread presence in nature and their diverse applications in medicine and materials science. jmchemsci.comwikipedia.org In the biological realm, the amino acids cysteine and methionine, both organosulfur compounds, are fundamental building blocks of proteins. wikipedia.org Furthermore, many life-saving pharmaceuticals, such as penicillin and sulfa drugs, owe their therapeutic effects to the presence of sulfur within their molecular structures. wikipedia.org

The unique chemical properties of sulfur, including its ability to exist in various oxidation states and form stable bonds with carbon, contribute to the functional diversity of these compounds. This versatility makes them crucial in the synthesis of new drugs, with research showing their potential in developing treatments for a range of diseases. jmchemsci.com Beyond medicine, organosulfur compounds are vital in materials science, for example, in the creation of conductive polymers like polythiophenes used in electronics. The study of these compounds continues to be a vibrant area of research, consistently leading to new discoveries and applications.

Historical Context and Evolution of Pyridylsulfinates in Synthetic Methodology

The utility of sulfinates in organic synthesis has evolved considerably over time. Initially valued primarily as nucleophiles, their role has expanded dramatically with the advent of modern synthetic methods, particularly transition-metal catalysis. Pyridylsulfinates, a specific class of sulfinate salts incorporating a pyridine (B92270) ring, have emerged as exceptionally versatile and stable reagents.

Historically, the application of sulfinates was often limited by their stability and the scope of their reactions. However, the development of advanced catalytic systems has unlocked new pathways. Lithium pyridylsulfinates, for instance, have proven to be effective and bench-stable partners in sophisticated cross-coupling reactions. acs.org These modern methodologies allow for the efficient formation of carbon-sulfur and carbon-carbon bonds, which are critical steps in the synthesis of complex molecules for medicinal and materials research. The pyridine functional group, in particular, can influence the reactivity and stability of the sulfinate, making these reagents highly valuable in contemporary organic synthesis.

Academic Significance and Research Focus on Lithium 4-Methoxypyridine-2-sulfinate

Within the family of pyridylsulfinates, lithium(1+) 4-methoxypyridine-2-sulfinate represents a compound of high academic interest due to its specific structural features and potential applications in synthetic chemistry. The presence of the electron-donating methoxy (B1213986) group at the 4-position of the pyridine ring can modulate the electronic properties and reactivity of the sulfinate group at the 2-position.

Research in this area focuses on the synthesis of such heteroaromatic sulfinates and their application as building blocks. The synthesis of related lithium pyridylsulfinates has been achieved through methods like the lithiation of a substituted pyridine followed by a reaction with a sulfur dioxide source. tcichemicals.com A key area of investigation is the use of these compounds in palladium-catalyzed cross-coupling reactions to access medicinally relevant bis-heteroaryl structures, which are common motifs in pharmaceuticals. acs.org The stability and reactivity of lithium(1+) 4-methoxypyridine-2-sulfinate make it a valuable tool for chemists seeking to develop novel and efficient synthetic routes to complex molecular targets.

Interactive Data Table: Properties of Lithium(1+) 4-methoxypyridine-2-sulfinate

| Property | Value |

| IUPAC Name | lithium;4-methoxypyridine-2-sulfinate |

| Molecular Formula | C₆H₆LiNO₃S |

| Molecular Weight | 179.12 g/mol |

| Canonical SMILES | COC1=CC(=CN+[O-])S(=O)O[Li] |

| Class | Organolithium Compound, Pyridylsulfinate |

Structure

2D Structure

Properties

IUPAC Name |

lithium;4-methoxypyridine-2-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S.Li/c1-10-5-2-3-7-6(4-5)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOAXFQREPFXLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CC(=NC=C1)S(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6LiNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Lithium Pyridylsulfinates

Regioselective Metallation and Sulfur Dioxide Trapping Strategies

A predominant strategy for the synthesis of pyridylsulfinates involves the deprotonation of a pyridine (B92270) ring to form a potent organolithium intermediate, which is then "trapped" by an electrophilic source of sulfur dioxide. rsc.org The success of this method hinges on controlling the position of metallation (regioselectivity) and safely handling both the organolithium species and the sulfur source.

In substituted pyridine systems, achieving regioselective lithiation is a significant challenge. The pyridine nitrogen atom inherently directs deprotonation to the C2 and C6 positions. researchgate.netresearchgate.net However, other substituents on the ring can exert their own directing effects, leading to competition and potential mixtures of products.

In 4-methoxypyridine (B45360) systems, the methoxy (B1213986) group is a key directing group. The lithiation of 4-methoxypyridine itself can be directed to the C2 position using specific bases like a combination of n-butyllithium (n-BuLi) and lithium N,N-dimethylaminoethoxide (LiDMAE). semanticscholar.org This directed ortho metallation (DoM) strategy relies on the coordination of the organolithium base to the methoxy group, which positions the base to abstract a proton from the adjacent C3 position, or in other cases, the C2 position relative to the nitrogen. For 2-substituted pyridines like 2-methoxypyridine, lithiation typically occurs at the C3 position. researchgate.net The precise site of deprotonation is influenced by factors including the base used, solvent, and temperature. researchgate.netresearchgate.net For the specific synthesis of lithium(1+) 4-methoxypyridine-2-sulfinate, the strategy would involve a halogen-metal exchange from a precursor like 2-bromo-4-methoxypyridine (B110594) or a directed deprotonation at the C2 position. semanticscholar.orgresearchgate.net

The formation of organolithium intermediates from pyridines is not always straightforward. The mechanism can involve direct deprotonation at the most acidic site, which is influenced by the directing groups present. researchgate.net For instance, in the lithiation of 2-chloropyridine, the kinetically favored product is lithiation at C6, adjacent to the coordinating pyridine nitrogen. researchgate.net However, thermodynamic stability can lead to isomerization.

A proposed mechanism for the lithiation of some substituted pyridines involves the pre-complexation of the lithium dialkylamide base near the H-6 proton (adjacent to the nitrogen). researchgate.net This can be followed by the formation of a more stable lithiated intermediate. In some cases, a "halogen dance" rearrangement can occur, where an initial lithiation ortho to a halogen is followed by an intermolecular halogen-metal exchange, leading to a more thermodynamically stable lithiated species where the carbanion is better stabilized. wikipedia.org The stability of the final organolithium species is the driving force for these rearrangements. Understanding these potential pathways is critical for predicting and controlling the regiochemical outcome of the synthesis. wikipedia.orgnih.gov

While gaseous sulfur dioxide (SO₂) is the most direct reagent for trapping organolithium intermediates to form sulfinates, its use presents significant practical challenges due to its toxicity and difficult handling. This has led to the development of solid, stable SO₂ surrogates that release SO₂ in situ or react directly. acs.orgresearchgate.net

One of the most common surrogates is DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a solid adduct that is easier to handle than gaseous SO₂. acs.orgnih.gov DABSO has been successfully used to trap organolithium and Grignard reagents to form sulfinate salts, which can then be used to synthesize sulfones and sulfonamides. acs.orgorganic-chemistry.org Another effective surrogate is TIMSO (Sulfur Dioxide 1-Methylpyrrolidine (B122478) Adduct), which has been used for the high-yield synthesis of lithium 6-methoxypyridine-3-sulfinate from 5-bromo-2-methoxypyridine (B44785) via a lithium-halogen exchange. tcichemicals.com The use of these surrogates transforms the challenging process of sulfination into a more practical and reliable laboratory procedure. organic-chemistry.org

| Surrogate Name | Abbreviation | Form | Key Features | Reference |

|---|---|---|---|---|

| 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) | DABSO | Solid | Commercially available, stable, widely used for in situ formation of sulfinate salts. | acs.orgnih.gov |

| Sulfur Dioxide 1-Methylpyrrolidine Adduct | TIMSO | Solid | Used for high-yield synthesis of lithium methoxypyridine sulfinates. | tcichemicals.com |

| Potassium/Sodium Metabisulfite | K₂S₂O₅ / Na₂S₂O₅ | Solid | Abundant, inexpensive inorganic salts used as a source of sulfonyl groups. | researchgate.net |

Oxidative Routes from Pyridyl Thiols

An alternative and often preferred method for preparing pyridine sulfinates, which avoids the use of highly reactive organometallic intermediates, is the oxidation of the corresponding pyridyl thiols (mercaptopyridines). rsc.orgsemanticscholar.org This approach is valued for its operational simplicity, high yields, and the use of readily available or easily prepared starting materials. rsc.org

The typical procedure involves the oxidation of the pyridyl thiol using a mixture of sodium hydroxide (B78521) and hydrogen peroxide. rsc.org This method provides a straightforward and efficient pathway to a variety of substituted pyridine-2-sulfinates, pyridine-3-sulfinates, and pyridine-4-sulfinates. rsc.orgsemanticscholar.org The resulting sulfinate salts are often stable and can be isolated and stored before use in subsequent reactions, such as palladium-catalyzed cross-coupling. rsc.orgacs.org This route is particularly advantageous as it circumvents the challenges associated with regioselective metallation and the handling of pyrophoric organolithium reagents and toxic sulfur dioxide gas.

Continuous Flow Synthesis Techniques for Heteroaromatic Sulfinates

The synthesis of heteroaromatic sulfinates via organolithium intermediates, while effective, can be difficult to control and scale up in traditional batch reactors due to the instability of the intermediates and the exothermic nature of the reactions. Continuous flow technology offers a powerful solution to these problems. acs.orgthieme-connect.comthieme-connect.com

A continuous flow process has been developed for the synthesis of a wide range of heteroaromatic lithium sulfinates on a multigram scale. acs.orgacs.org In this setup, a solution of the starting heteroaromatic bromide is mixed with an organolithium reagent (like n-BuLi) in a cooled microreactor to generate the unstable organolithium intermediate. thieme-connect.com This stream is then immediately mixed with a solution of sulfur dioxide. The precise control over reaction time (residence time), temperature, and mixing afforded by the flow reactor allows for the safe and efficient generation and trapping of the intermediate, minimizing decomposition. acs.org The resulting lithium sulfinate often precipitates and can be collected in high purity after a simple workup. thieme-connect.comthieme-connect.com This method has been successfully applied to various pyridines, quinolines, and other heteroaromatics, demonstrating its broad utility and potential for large-scale production. acs.org

Comparative Analysis of Synthetic Pathways: Efficiency, Selectivity, and Scalability

Each of the primary methods for synthesizing lithium pyridylsulfinates offers a unique set of advantages and disadvantages concerning efficiency, selectivity, and scalability.

Regioselective Metallation and SO₂ Trapping : This is a powerful and flexible method that allows for the introduction of the sulfinate group at specific positions dictated by the directing groups on the pyridine ring. researchgate.netsemanticscholar.org However, achieving high regioselectivity can be challenging and may require careful optimization of bases and reaction conditions. researchgate.net The use of pyrophoric organolithiums and toxic SO₂ gas makes the process hazardous, particularly at a larger scale. thieme-connect.com The use of solid SO₂ surrogates like TIMSO can improve safety and handling, with reported yields as high as 94%. tcichemicals.com

Oxidative Routes from Pyridyl Thiols : This pathway is often favored for its operational simplicity and safety, as it avoids organometallic reagents. rsc.org It is a high-yielding process that utilizes readily available starting materials. semanticscholar.org However, its flexibility is limited by the availability of the corresponding pyridyl thiols, which may themselves require multi-step synthesis.

Continuous Flow Synthesis : This modern technique represents a significant advance, particularly for scalability and safety. acs.org It enables the use of unstable organolithium intermediates by minimizing their lifetime and providing excellent temperature control. acs.org The process can be scaled for multigram production, with examples showing the synthesis of 31 grams of a sulfinate salt over 35 minutes. thieme-connect.comthieme-connect.com While it requires specialized equipment, it offers superior control, high purity of products, and is well-suited for industrial application. acs.org

| Pathway | Key Advantages | Key Disadvantages | Typical Yields | Scalability | Selectivity |

|---|---|---|---|---|---|

| Directed Metallation / SO₂ Trapping | High flexibility; access to diverse structures. | Requires cryogenic temperatures; use of hazardous reagents (organolithiums, SO₂); potential regioselectivity issues. | Good to Excellent (e.g., 94% with TIMSO) tcichemicals.com | Challenging in batch mode; requires significant process safety controls. | Dependent on directing groups and reaction conditions; can be highly selective with proper control. semanticscholar.org |

| Oxidation of Pyridyl Thiols | Operationally simple; high-yielding; avoids hazardous organometallics. rsc.org | Limited by the availability of the corresponding thiol precursors. | Good to Excellent rsc.org | Generally good; less hazardous than metallation routes. | Excellent; determined by the structure of the starting thiol. |

| Continuous Flow Synthesis | Excellent safety profile for hazardous chemistry; high scalability; high purity of products; precise control over reaction parameters. acs.org | Requires specialized flow chemistry equipment. | Moderate to Excellent acs.org | Excellent; demonstrated on a multigram scale. thieme-connect.comthieme-connect.com | Excellent; determined by the starting halide for lithium-halogen exchange. |

Mechanistic Elucidation of Reactivity in Transition Metal Catalyzed Desulfinative Cross Coupling

Role of Pyridine (B92270) Sulfinates as Nucleophilic Coupling Partners

Pyridine sulfinates have been established as exceptionally versatile and stable nucleophilic partners in palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides. nih.gov These reagents offer a significant advantage over their boronate counterparts, which are often difficult to prepare, unstable, and inefficient in coupling reactions, especially for 2-substituted pyridines. nih.govresearchgate.net The use of pyridine-2-sulfinates enables a cross-coupling process with an unrivaled scope and utility, and the corresponding 3- and 4-substituted variants are also highly effective. rsc.orgnih.gov

The utility of these sulfinate reagents has been demonstrated in the synthesis of medicinally relevant compounds and in the creation of chemical libraries. rsc.orgnih.gov Their stability under reaction conditions, ease of preparation, and broad functional group tolerance make them superior alternatives for constructing biaryl and heteroaryl structures containing a pyridine ring. nih.govacs.org This has led to their routine use in medicinal chemistry laboratories and their commercial availability from multiple vendors. acs.org

Detailed Investigation of Catalytic Cycles in Palladium-Catalyzed Processes

A generalized mechanism for the palladium-catalyzed desulfinative cross-coupling begins with the reduction of a Pd(II) precatalyst to the active Pd(0) species. acs.orgnih.gov This is followed by the oxidative addition of the aryl halide to the metal center. nih.govcsbsju.edu The subsequent key steps are transmetalation with the sulfinate salt and the extrusion of sulfur dioxide (SO2), which are central to understanding the reaction's efficiency. acs.orgnih.gov

Following oxidative addition, transmetalation occurs, where the sulfinate salt displaces the halide on the palladium complex. acs.orgnih.gov This step generates a critical palladium sulfinate intermediate. acs.org The nature of the nucleophilic sulfinate partner significantly influences the subsequent steps of the catalytic cycle. nih.govacs.org

Influence of Substrate Structural Features on Reaction Mechanism (e.g., Pyridine vs. Carbocyclic Sulfinates)

The structure of the sulfinate reagent dramatically alters the reaction mechanism, particularly when comparing pyridine sulfinates with their carbocyclic (e.g., benzene) analogues. nih.govacs.org This difference manifests in both the catalyst's resting state—the most stable intermediate in the catalytic cycle—and the turnover-limiting step. acs.org

For carbocyclic sulfinates, the resting state of the catalyst is the aryl bromide oxidative addition complex. nih.govacs.org Consequently, the subsequent transmetalation step is turnover-limiting. acs.org This is because no strong chelation occurs, and the reaction proceeds through a more traditional cross-coupling pathway.

In stark contrast, for pyridine-2-sulfinates, the ability of the pyridine nitrogen to form a strong N-Pd bond leads to the formation of a stable, chelated post-transmetalation Pd(II) sulfinate complex. acs.org This chelated species becomes the catalyst resting state. nih.govacs.org As a result, the turnover-limiting step shifts to the extrusion of SO2 from this highly stable intermediate. nih.govacs.org This fundamental mechanistic divergence is a direct consequence of the structural difference between the heterocyclic pyridine ring and a simple carbocyclic ring. acs.org

| Sulfinate Type | Catalyst Resting State | Turnover-Limiting Step | Key Mechanistic Feature |

|---|---|---|---|

| Carbocyclic Sulfinate | Aryl Bromide Oxidative Addition Complex | Transmetalation | No strong chelation to Pd center |

| Pyridine-2-Sulfinate | Chelated Pd(II) Sulfinate Complex (Post-Transmetalation) | Loss of SO2 (Desulfination) | Strong κ²-N,O-chelation forming a stable palladacycle |

Impact of the Lithium Counterion on Catalytic Performance and Reaction Intermediates

The counterion of the sulfinate salt plays a critical, often overlooked, role in the catalytic cycle, particularly influencing the rate of the transmetalation step. nih.govnih.gov While organolithium compounds are highly reactive reagents, their application in palladium-catalyzed cross-couplings has been limited due to unwanted side reactions. advancedsciencenews.com In the case of desulfinative coupling, the choice of the alkali metal cation has a profound impact on reaction efficiency. nih.gov

A comparative study of different alkali metal sulfinates in the transmetalation step revealed a clear trend in reactivity. nih.gov

| Counterion | Product Formation (%) |

|---|---|

| Lithium (Li⁺) | 2 |

| Sodium (Na⁺) | 12 |

| Potassium (K⁺) | 74 |

| Cesium (Cs⁺) | 84 |

The data clearly show that lithium(1+) 4-methoxypyridine-2-sulfinate exhibits very low reactivity, with only 2% product formation after two hours. nih.gov In contrast, potassium and cesium sulfinates significantly accelerate the reaction, with cesium providing the fastest rate. nih.gov This suggests that the smaller, harder lithium cation may coordinate more strongly, hindering the efficiency of the transmetalation with the palladium complex. The potassium cation, often used with a carbonate base, appears to play a crucial role in accelerating this key step. nih.gov Therefore, while the lithium salt is a viable reagent, its performance is substantially lower than that of its heavier alkali metal counterparts under these conditions. nih.gov

Applications in Advanced Organic Synthesis

Pyridine (B92270) Sulfinates as Surrogates for Pyridineboronic Acids in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for carbon-carbon bond formation, particularly within the pharmaceutical industry. sigmaaldrich.comsemanticscholar.org However, its application to pyridine-containing compounds, which are ubiquitous in drug molecules, often encounters significant challenges. semanticscholar.orgresearchgate.net Pyridine-2-boronic acids and their corresponding boronates are notoriously difficult to prepare, exhibit poor stability, and often demonstrate low efficiency in coupling reactions. sigmaaldrich.comsemanticscholar.orgrsc.org

Pyridine sulfinates, including lithium(1+) 4-methoxypyridine-2-sulfinate, have been developed as highly effective surrogates for these problematic boron reagents. sigmaaldrich.comox.ac.uk Research has demonstrated that replacing pyridine-2-boronates with pyridine-2-sulfinates leads to a palladium-catalyzed cross-coupling process with exceptional scope and utility. semanticscholar.orgrsc.org These sulfinate salts offer several key advantages: they are bench-stable, solid reagents that are straightforward to prepare and handle. sigmaaldrich.comox.ac.uk Their use circumvents the issues of instability and low reactivity associated with their boronate counterparts, enabling efficient coupling with a wide range of aryl and heteroaryl halides. semanticscholar.orgrsc.org This development has provided a more reliable and operationally simple methodology for synthesizing biaryl and heteroaryl-pyridine structures, which are critical motifs in medicinal chemistry. semanticscholar.orgrsc.org

Carbon-Carbon Bond Formation via Desulfinative Processes

The synthetic utility of lithium(1+) 4-methoxypyridine-2-sulfinate in carbon-carbon bond formation is rooted in a palladium-catalyzed desulfinative cross-coupling mechanism. sigmaaldrich.comrsc.org This process effectively bypasses the traditional transmetalation step seen in Suzuki-Miyaura reactions, proceeding through a pathway that involves the extrusion of sulfur dioxide (SO₂). ox.ac.ukacs.org

The catalytic cycle is understood to involve several key steps. For pyridine sulfinates, a chelated Pd(II) sulfinate complex, formed after the initial transmetalation, acts as the resting-state intermediate. ox.ac.ukacs.org The turnover-limiting step is the subsequent loss of SO₂ from this complex to form a palladium-aryl intermediate, which then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. acs.org This desulfinative strategy has proven to be a general and effective method for coupling pyridine sulfinates with various (hetero)aryl halides, including both bromides and more challenging chlorides. sigmaaldrich.comsemanticscholar.org

The reaction conditions are typically robust, involving a palladium catalyst such as palladium(II) acetate (B1210297), a phosphine (B1218219) ligand like tricyclohexylphosphine, and an inorganic base, with potassium carbonate being optimal. semanticscholar.orgresearchgate.net The scope of the reaction is broad, tolerating a variety of functional groups on both the pyridine sulfinate and the halide coupling partner. rsc.orgtcichemicals.com

| Entry | Pyridine Sulfinate Derivative | Coupling Partner | Product | Yield (%) |

| 1 | Sodium pyridine-2-sulfinate | 4-Bromotoluene | 2-(p-tolyl)pyridine | 95 |

| 2 | Sodium pyridine-2-sulfinate | 4-Chlorotoluene | 2-(p-tolyl)pyridine | 93 |

| 3 | Sodium 5-(trifluoromethyl)pyridine-2-sulfinate | 4-Bromoanisole | 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | 90 |

| 4 | Sodium 6-methoxypyridine-3-sulfinate | 1-Bromo-4-(trifluoromethoxy)benzene | 2-Methoxy-5-(4-(trifluoromethoxy)phenyl)pyridine | 81 |

| 5 | Sodium pyridine-4-sulfinate | 2-Bromonaphthalene | 4-(naphthalen-2-yl)pyridine | 92 |

This table presents representative examples of palladium-catalyzed desulfinative cross-coupling reactions with various pyridine sulfinates and aryl halides, demonstrating the high efficiency of the process. Data sourced from related studies. semanticscholar.orgrsc.org

Strategic Applications in Heteroaromatic Functionalization and C-Heteroatom Bond Formation

The chemistry of pyridine sulfinates extends beyond simple biaryl synthesis, offering powerful tools for the broader functionalization of heteroaromatic systems. While C-C bond formation is the most prominent application, the underlying reactivity of the sulfinate group enables diverse transformations. The sulfinate moiety can act as a precursor to radical species, facilitating C-H functionalization reactions that introduce alkyl or fluoroalkyl groups onto heterocycles under electrochemical or peroxide-initiated conditions. nih.gov

Mechanistic studies have revealed that the nitrogen atom of the pyridine ring plays a crucial role in the reactivity of 2-sulfinates. It forms a stable, chelated Pd(II) sulfinate complex after transmetalation, which influences the reaction pathway and rate-limiting step. ox.ac.ukacs.org This chelation effect is a key difference compared to carbocyclic sulfinates and underscores the unique reactivity of pyridine-based reagents. acs.org This understanding allows for the strategic design of reactions to functionalize complex heteroaromatic cores. For instance, recent advancements include electrochemical methods for the meta-sulfonylation of pyridines using nucleophilic sulfinates, showcasing an alternative pathway for C-S bond formation through a dearomatization-rearomatization strategy. researchgate.net

Contributions to Complex Molecule Synthesis and Late-Stage Diversification Methodologies in Research

A significant advantage of using reagents like lithium(1+) 4-methoxypyridine-2-sulfinate is their applicability in the later stages of a synthetic sequence. tcichemicals.com This concept, known as late-stage functionalization (LSF), is of immense value in medicinal chemistry and drug discovery, as it allows for the rapid generation of analogues from a common, complex intermediate. researchgate.net

The stability and reliable reactivity of pyridine sulfinates make them ideal for LSF. semanticscholar.org Researchers have successfully applied this methodology to create libraries of medicinally relevant derivatives of complex drugs. For example, a chlorinated derivative of varenicline (B1221332) (Chantix) was coupled with a variety of stored, stable pyridyl sulfinates to produce a diverse set of new potential drug candidates. semanticscholar.orgresearchgate.net Similarly, a complex lithium 2-pyridyl sulfinate was prepared and coupled with various heteroaryl bromides to synthesize derivatives of the antihistamine mepyramine (Anthisan). semanticscholar.orgresearchgate.net These examples highlight the power of pyridine sulfinates to diversify complex molecular scaffolds efficiently, accelerating the exploration of structure-activity relationships without the need for lengthy de novo synthesis. semanticscholar.orgresearchgate.net

Sophisticated Spectroscopic and Diffraction Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of each atom can be mapped.

Due to the lack of publicly available experimental NMR data for lithium(1+) 4-methoxypyridine-2-sulfinate, the following analysis is based on established principles and comparative data from analogous compounds, such as 4-methoxypyridine (B45360) and substituted pyridine-2-sulfonic acids. The predicted chemical shifts provide a representative understanding of the expected spectrum.

The ¹H NMR spectrum of 4-methoxypyridine-2-sulfinate is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The pyridine ring protons (H-3, H-5, and H-6) would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy group at the C-4 position and the electron-withdrawing sulfinate group at the C-2 position.

The methoxy group (-OCH₃) protons would appear as a sharp singlet further upfield, generally in the range of 3.8-4.0 ppm. The integration of these signals would confirm the number of protons in each unique environment. For instance, the methoxy singlet would integrate to 3H, while the signals for the pyridine protons would each integrate to 1H.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for 4-Methoxypyridine-2-sulfinate.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| H-3 | ~7.2-7.4 | Doublet (d) | ~2-3 Hz |

| H-5 | ~7.0-7.2 | Doublet of doublets (dd) | ~5-6 Hz, ~2-3 Hz |

| H-6 | ~8.2-8.4 | Doublet (d) | ~5-6 Hz |

| -OCH₃ | ~3.9-4.1 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-methoxypyridine-2-sulfinate, five distinct signals are expected for the pyridine ring carbons and one for the methoxy carbon. The carbon atom attached to the sulfinate group (C-2) would be significantly downfield due to the electronegativity of the sulfur and oxygen atoms. The carbon bearing the methoxy group (C-4) would also be downfield, while the methoxy carbon itself would appear upfield around 55-60 ppm.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-Methoxypyridine-2-sulfinate.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 | ~160-165 |

| C-3 | ~110-115 |

| C-4 | ~165-170 |

| C-5 | ~108-112 |

| C-6 | ~150-155 |

| -OCH₃ | ~55-60 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For 4-methoxypyridine-2-sulfinate, this would show correlations between H-5 and H-6, and between H-5 and H-3, confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (e.g., C-3 to H-3, C-5 to H-5, C-6 to H-6, and the -OCH₃ carbon to the methoxy protons).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying quaternary carbons and piecing together the molecular framework. Key correlations would be expected from the methoxy protons to C-4, and from H-3 to C-2 and C-5, which would confirm the substitution pattern of the pyridine ring. nih.gov

Vibrational Spectroscopy for Bond Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

The FT-IR spectrum of lithium(1+) 4-methoxypyridine-2-sulfinate would display characteristic absorption bands corresponding to the vibrations of its functional groups. The sulfinate group (SO₂) is expected to show strong asymmetric and symmetric stretching vibrations. Based on data for related sulfonic acids, these bands would likely appear in the 1000-1250 cm⁻¹ region. researchgate.net The presence of the lithium cation may influence the exact position of these bands due to ionic interactions.

Other key vibrations include C-H stretching of the aromatic ring and the methoxy group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C and C=N ring stretching vibrations of the pyridine moiety (typically in the 1400-1600 cm⁻¹ region), and the C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹). ias.ac.inresearchgate.net

Interactive Table 3: Predicted Principal FT-IR Bands for Lithium(1+) 4-Methoxypyridine-2-sulfinate.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Pyridine Ring |

| ~2960-2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1610-1580 | C=N Stretch | Pyridine Ring |

| ~1570-1430 | C=C Stretch | Pyridine Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1200-1100 | S=O Asymmetric Stretch | Sulfinate (SO₂) |

| ~1050-1000 | S=O Symmetric Stretch | Sulfinate (SO₂) |

| ~1030 | Symmetric C-O-C Stretch | Aryl Ether |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures changes in dipole moment, Raman detects changes in polarizability during molecular vibrations. The pyridine ring breathing modes, which are often strong in Raman spectra, would be expected around 1000 cm⁻¹. aps.org The symmetric S=O stretch of the sulfinate group is also anticipated to be a strong Raman band.

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.govxmu.edu.cn For lithium(1+) 4-methoxypyridine-2-sulfinate, SERS could provide valuable insights into its interaction with metallic substrates. By analyzing the enhancement of specific vibrational modes, one can deduce the molecule's orientation on the surface. For example, a strong enhancement of the pyridine ring vibrations would suggest that the molecule adsorbs onto the surface via the nitrogen atom or the π-system of the ring. nih.gov Similarly, enhancement of the sulfinate group vibrations could indicate an interaction through the oxygen or sulfur atoms with the metal surface. nih.gov This technique is particularly useful for studying interfacial chemistry and the behavior of molecules on catalytic surfaces.

Computational Chemistry and Theoretical Insights into Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of lithium(1+) 4-methoxypyridine-2-sulfinate. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the molecule's behavior at the atomic level. northwestern.eduarxiv.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying sulfinate systems. DFT methods are used to determine the electron density of a molecule, from which various properties such as energy, structure, and reactivity can be derived. nih.gov In the context of sulfinate systems, DFT calculations can elucidate the nature of the sulfur-oxygen and sulfur-carbon bonds, the charge distribution within the sulfinate group, and the interaction with the lithium cation.

For a molecule like 4-methoxypyridine-2-sulfinate, DFT can be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

Analyze charge distribution: Using methods like Natural Bond Orbital (NBO) analysis to understand the localization of charges and the nature of bonding interactions.

Studies on related sulfonyl-containing compounds have demonstrated the utility of DFT in understanding their electronic structure and reactivity. nih.gov

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. scm.com By calculating the magnetic shielding tensors of the nuclei in lithium(1+) 4-methoxypyridine-2-sulfinate, it is possible to predict the ¹H and ¹³C NMR spectra. rsc.org These calculations are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure. For the 4-methoxypyridine (B45360) moiety, the chemical shifts of the aromatic protons and carbons, as well as the methoxy (B1213986) group, can be calculated. chemicalbook.comnih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra. researchgate.netresearchgate.net For lithium(1+) 4-methoxypyridine-2-sulfinate, calculations would reveal the characteristic stretching and bending frequencies of the sulfinate group (S-O bonds), the pyridine (B92270) ring, and the methoxy group. elixirpublishers.comcdnsciencepub.comasianpubs.org Discrepancies between calculated and experimental frequencies can often be reconciled through the use of scaling factors.

| Spectroscopic Parameter | Computational Method | Predicted Information for Lithium(1+) 4-methoxypyridine-2-sulfinate |

| ¹H and ¹³C NMR Chemical Shifts | GIAO, DFT | Chemical shifts for pyridine ring and methoxy group protons and carbons. |

| Vibrational Frequencies (IR/Raman) | DFT, Hartree-Fock | Stretching and bending modes for S-O, C-S, C-N, C-O, and C-H bonds. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the exploration of potential reaction mechanisms by modeling the entire reaction pathway. This involves identifying reactants, products, intermediates, and, crucially, transition states. For reactions involving lithium(1+) 4-methoxypyridine-2-sulfinate, such as its use as a nucleophile or a precursor to sulfonyl radicals, reaction pathway modeling can provide valuable mechanistic insights. nih.govresearchgate.netmdpi.com

Transition State Theory is used to calculate the activation energy of a reaction, which determines the reaction rate. By locating the transition state structure on the potential energy surface, chemists can understand the geometry of the molecule at the point of highest energy during the reaction. For instance, in a substitution reaction where the sulfinate acts as a nucleophile, the transition state would reveal the extent of bond formation and bond breaking.

Mechanistic studies on the reactions of sulfinates often involve the generation of sulfonyl radicals. nih.gov Computational modeling can be used to study the homolytic cleavage of the C-S bond and the subsequent reactions of the resulting radicals.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding in Pyridine Sulfonates)

The three-dimensional shape of a molecule (its conformation) can significantly influence its physical and chemical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. researchgate.net For 4-methoxypyridine-2-sulfinate, this would involve studying the rotation around the C-S and C-O bonds.

Intermolecular interactions play a crucial role in the solid-state structure and solution behavior of molecules. nih.gov While lithium(1+) 4-methoxypyridine-2-sulfinate itself is not a sulfonate and lacks the capacity for strong hydrogen bonding from the sulfinate group, related pyridine sulfonates have been studied for their hydrogen bonding interactions. nih.gov In the solid state, the lithium cation would be expected to interact with the oxygen atoms of the sulfinate group and potentially the nitrogen atom of the pyridine ring. In solution, solvent molecules would also play a key role in solvating the ions.

In related systems, such as co-crystals involving pyridine derivatives, various hydrogen bonding motifs have been observed, which dictate the supramolecular assembly. researchgate.netrsc.org

| Interaction Type | Relevance to Lithium(1+) 4-methoxypyridine-2-sulfinate |

| Ionic Bonding | Primary interaction between the lithium cation (Li⁺) and the 4-methoxypyridine-2-sulfinate anion (R-SO₂⁻). |

| Ion-Dipole Interactions | Interactions between the lithium cation and the polar parts of the molecule, such as the sulfinate oxygen atoms and the pyridine nitrogen. |

| van der Waals Forces | Weak intermolecular forces contributing to the overall stability of the solid-state structure. |

Exploration of Chemical Space for Sulfinate-Containing Compounds

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. Computational methods are increasingly used to explore this space to identify new molecules with desired properties. For sulfinate-containing compounds, this could involve creating virtual libraries of molecules with different substituents on the pyridine ring or with different counter-ions. researchgate.netnih.gov

By systematically modifying the structure of 4-methoxypyridine-2-sulfinate in silico and calculating key properties for each new structure, it is possible to identify candidates with enhanced reactivity, stability, or other desirable characteristics. This computational screening can guide synthetic efforts by prioritizing the most promising targets. The utility of sulfinates as building blocks in medicinal chemistry and materials science makes the exploration of their chemical space a particularly active area of research. acs.org

Coordination Chemistry of Methoxypyridine Sulfinate Ligands

Binding Modes of the Sulfinate Moiety to Metal Centers

The sulfinate functional group is a versatile donor that can coordinate to a metal center in several distinct modes. The specific mode of binding depends on various factors, including the nature of the metal, the steric and electronic properties of the rest of the ligand, and the reaction conditions.

O-monodentate (Sulfinato-κO): The sulfinate can bind to a metal center through one of its oxygen atoms. This is a common binding mode, particularly for harder metal ions. For instance, in certain square planar palladium complexes, the sulfinate ligand has been observed to bind exclusively through an oxygen atom. acs.org

S-monodentate (Sulfinato-κS): Coordination can also occur through the sulfur atom. This mode is generally favored by softer metal centers.

O,O-bidentate (Sulfinato-κO,κO'): Both oxygen atoms of the sulfinate group can coordinate to the same metal center, forming a four-membered chelate ring.

Bridging Modes: The sulfinate group can act as a bridge between two or more metal centers. This can occur through S,O-bridging or O,O-bridging, leading to the formation of polynuclear complexes or coordination polymers.

| Binding Mode | Description | Donor Atom(s) | Typical Metal Center |

| O-monodentate | Binds through a single oxygen atom. | O | Hard metals |

| S-monodentate | Binds through the sulfur atom. | S | Soft metals |

| O,O-bidentate | Binds through both oxygen atoms to one metal. | O, O' | Various |

| Bridging | Links two or more metal centers. | S, O or O, O' | Various |

This table provides an interactive summary of the primary binding modes of the sulfinate moiety.

Chelation Effects of the Pyridine (B92270) and Sulfinate Functional Groups in Metal Complexes

When the pyridine and sulfinate groups are positioned appropriately on the same ligand scaffold, as in 4-methoxypyridine-2-sulfinate, they can act in concert to bind a single metal ion, a phenomenon known as chelation. This cooperative binding leads to a significant increase in the stability of the resulting metal complex compared to coordination by two separate monodentate ligands (the chelate effect). nih.gov

The coordination of a pyridine-2-sulfinate ligand typically involves the nitrogen atom of the pyridine ring and one of the oxygen atoms from the sulfinate group. This results in the formation of a highly stable five-membered metallacycle (a ring containing the metal atom). acs.org The formation of five- or six-membered chelate rings is thermodynamically favored and is a key driver for the stability of such complexes. nih.govbiointerfaceresearch.com In a palladium complex involving a pyridine-2-sulfinate, this bidentate binding is described as a κ²N,O-mode. acs.org This chelation not only enhances thermodynamic stability but also influences the geometry and reactivity of the metal center.

Synthesis and Characterization of Metal Complexes with Methoxypyridine Sulfinates

The synthesis of metal complexes featuring methoxypyridine sulfinate ligands generally involves the reaction of a suitable metal salt with the ligand, often provided as its alkali metal salt (e.g., lithium(1+) 4-methoxypyridine-2-sulfinate).

A typical synthetic procedure involves dissolving the metal precursor (such as a halide, nitrate, or acetate (B1210297) salt) and the sulfinate ligand in an appropriate solvent, like ethanol (B145695) or acetonitrile. mdpi.com The mixture is then stirred, sometimes with heating, to facilitate the complexation reaction. mdpi.com The resulting metal complex may precipitate from the solution or be isolated after removal of the solvent.

A comprehensive characterization of these new complexes is crucial to confirm their structure and properties. A suite of analytical techniques is employed for this purpose:

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the ligand by observing shifts in the vibrational frequencies of the S-O bonds in the sulfinate group and the C=N/C=C bonds in the pyridine ring. sciencepublishinggroup.comresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the ligand's structure in solution and can confirm its binding to the metal. ¹H and ¹³C NMR are standard. sciencepublishinggroup.commdpi.com |

| UV-Visible (UV-Vis) Spectroscopy | Gives insight into the electronic transitions within the complex, such as d-d transitions or ligand-to-metal charge transfer (LMCT) bands. sciencepublishinggroup.comresearchgate.net |

| Mass Spectrometry (e.g., ESI-MS) | Determines the mass-to-charge ratio of the complex, confirming its molecular weight and composition. sciencepublishinggroup.comresearchgate.net |

| Single-Crystal X-ray Diffraction (XRD) | Provides the definitive solid-state structure, showing precise bond lengths, bond angles, and the exact coordination mode of the ligand to the metal center. acs.orgmdpi.com |

| Elemental Analysis | Confirms the empirical formula of the synthesized complex. mdpi.commdpi.com |

This interactive table outlines the key methods used to characterize metal complexes of methoxypyridine sulfinates.

Ligand Design Principles for Targeted Metal Coordination

The design of ligands is a cornerstone of coordination chemistry, as the ligand's structure ultimately dictates the properties of the metal complex. nih.gov Several key principles guide the design of methoxypyridine sulfinate ligands for targeted metal coordination.

Hard and Soft Acid-Base (HSAB) Principle : This principle is fundamental to predicting binding preferences. Hard metal ions (hard acids) preferentially bind to hard donor atoms like oxygen and nitrogen. Soft metal ions (soft acids) prefer to bind with soft donor atoms like sulfur. biointerfaceresearch.com By tuning the ligand, one can favor O-coordination for hard metals like Fe³⁺ or S-coordination for soft metals like Pd²⁺ or Pt²⁺. nih.gov

Chelate Effect and Ring Size : As discussed, incorporating both the pyridine and sulfinate donors into a single ligand promotes chelation, leading to enhanced stability. The position of the sulfinate group relative to the pyridine nitrogen is critical; a 2-sulfinate substituent allows for the formation of a stable 5-membered ring, which is highly favorable. acs.orgnih.gov

Steric and Electronic Tuning : The properties of the ligand can be fine-tuned by adding other substituents to the pyridine ring. Electron-donating groups (like the 4-methoxy group) increase the electron density on the pyridine nitrogen, enhancing its donor ability. Conversely, electron-withdrawing groups can be used to modulate the electronic properties of the metal center. acs.org Bulky substituents can be introduced to control the coordination number of the metal or to create specific pockets around the metal center, influencing its reactivity.

Pre-organization : Ligands that hold their donor atoms in the correct spatial arrangement for metal binding with minimal conformational change will form more stable complexes. nih.gov The relatively rigid structure of the pyridine ring helps to pre-organize the donor atoms for efficient chelation.

By applying these principles, chemists can rationally design methoxypyridine sulfinate ligands to selectively bind specific metal ions and to create complexes with desired properties for applications in areas such as catalysis, materials science, and medicine. nih.govnumberanalytics.com

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Lithium Pyridylsulfinates

The accessibility of lithium pyridylsulfinates is crucial for their widespread adoption. While methods for their synthesis exist, future research will likely focus on developing more sustainable and efficient routes. A common approach to synthesizing lithium pyridylsulfinates involves the reaction of a corresponding bromopyridine with an organolithium reagent, followed by quenching with sulfur dioxide. For instance, the synthesis of lithium 6-methoxypyridine-3-sulfinate has been demonstrated using 5-bromo-2-methoxypyridine (B44785), butyllithium, and a sulfur dioxide surrogate, the 1-methylpyrrolidine (B122478) adduct of SO2 (TIMSO). This method provides a high yield and a solid product that can be easily isolated.

Future research in this area could explore:

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive organolithium intermediates.

Electrochemical Methods: Electrosynthesis could provide a milder and more sustainable alternative to the use of organometallic reagents for the generation of the key pyridine (B92270) anion intermediate.

Alternative SO2 Surrogates: The development of new, easy-to-handle, and environmentally benign sulfur dioxide surrogates would further enhance the practicality of these synthetic routes.

Direct C-H Functionalization: Bypassing the need for pre-functionalized halopyridines through direct C-H activation and subsequent sulfination would represent a significant step towards more atom-economical syntheses.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Organolithium & SO2 Surrogate | High yields, established methodology. | Development of safer and more sustainable SO2 surrogates. |

| Flow Chemistry | Improved safety, scalability, and control. | Optimization of reactor design and reaction conditions. |

| Electrochemical Synthesis | Milder reaction conditions, reduced waste. | Development of suitable electrode materials and electrolytes. |

| Direct C-H Sulfination | Increased atom economy, simpler starting materials. | Discovery of effective catalysts and directing groups. |

| Table 1: Comparison of Synthetic Strategies for Lithium Pyridylsulfinates. |

Exploration of New Catalytic Transformations Utilizing Pyridylsulfinate Reagents

Lithium pyridylsulfinates have shown considerable promise as nucleophilic coupling partners in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. tcichemicals.com These reactions are powerful tools for the formation of carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and functional materials. The utility of pyridine sulfinates in this context is especially noteworthy as they can serve as effective replacements for the often problematic pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions.

Emerging opportunities in this domain include:

Photoredox Catalysis: The integration of photoredox catalysis with pyridylsulfinate chemistry could open up new reaction pathways, enabling transformations under mild conditions using visible light as a renewable energy source. Nickel/photoredox dual catalysis has already been shown to be effective for the cross-coupling of sulfinate salts with aryl halides.

Nickel and Copper Catalysis: Exploring the use of more abundant and cost-effective first-row transition metals like nickel and copper as catalysts for reactions involving pyridylsulfinates is an active area of research.

Asymmetric Catalysis: The development of enantioselective transformations using chiral ligands in conjunction with pyridylsulfinate reagents would be a significant advancement, allowing for the synthesis of chiral pyridine-containing molecules.

Sulfonylation Reactions: Beyond their use as arylating agents, the sulfinate moiety itself can be incorporated into molecules to form sulfones, which are important functional groups in medicinal chemistry. Research into novel catalytic sulfonylation reactions using pyridylsulfinates is a promising avenue.

A summary of key catalytic transformations is provided in Table 2.

| Catalytic Transformation | Catalyst System | Potential Applications |

| Suzuki-Miyaura Cross-Coupling | Palladium-based catalysts | Synthesis of biaryl and heteroaryl compounds. |

| Nickel/Photoredox Dual Catalysis | Nickel catalyst and photosensitizer | C-S bond formation under mild conditions. |

| Copper-Catalyzed Coupling | Copper-based catalysts | Cost-effective synthesis of functionalized pyridines. |

| Asymmetric Transformations | Chiral metal complexes | Enantioselective synthesis of chiral pyridines. |

| Table 2: Key Catalytic Transformations Involving Pyridylsulfinate Reagents. |

Advanced Computational Modeling for Predictive Chemical Behavior and Design

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules and reactions. Density Functional Theory (DFT) and other computational methods can be applied to lithium(1+) 4-methoxypyridine-2-sulfinate to gain insights into its electronic structure, reactivity, and potential applications.

Future research directions in computational modeling include:

Reaction Mechanism Elucidation: DFT calculations can be employed to map out the reaction pathways of catalytic cycles involving pyridylsulfinates, helping to optimize reaction conditions and design more efficient catalysts.

Predictive Modeling of Reactivity: By calculating molecular properties such as frontier molecular orbital energies and electrostatic potential maps, it is possible to predict the regioselectivity and reactivity of lithium(1+) 4-methoxypyridine-2-sulfinate in various reactions.

Design of Novel Reagents: Computational screening can be used to design new pyridylsulfinate reagents with tailored electronic and steric properties for specific applications.

In Silico Prediction of Physicochemical Properties: While experimental data for lithium(1+) 4-methoxypyridine-2-sulfinate is scarce, computational methods can be used to predict key properties such as solubility, stability, and spectroscopic signatures.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies. | Understanding of transition states and reaction energetics. |

| Molecular Dynamics (MD) | Solvation and aggregation studies. | Insight into the behavior of the salt in solution. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity. | Identification of potential therapeutic applications. |

| Table 3: Computational Modeling Approaches for Pyridylsulfinate Research. |

Integration of Pyridylsulfinate Chemistry with Other Complementary Synthetic Methodologies

The true power of a synthetic reagent is often realized when it is effectively integrated into multi-step synthetic sequences. The unique reactivity of lithium pyridylsulfinates allows for their strategic incorporation into complex molecule synthesis, often in tandem or in sequence with other well-established synthetic methodologies.

Emerging opportunities for integration include:

Tandem Reactions: Designing one-pot reactions where a pyridylsulfinate-mediated transformation is followed by another reaction, such as a cyclization or another cross-coupling, can significantly improve synthetic efficiency. For example, a desulfinative cross-coupling could be followed by an intramolecular cyclization to build complex heterocyclic scaffolds.

Click Chemistry: The pyridine moiety introduced via a pyridylsulfinate coupling can be further functionalized using "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to rapidly generate libraries of compounds.

Late-Stage Functionalization: The mild conditions often employed in pyridylsulfinate chemistry make these reagents ideal for the late-stage functionalization of complex molecules, including drug candidates and natural products. This allows for the rapid generation of analogues for structure-activity relationship studies.

Combination with Biocatalysis: The integration of chemocatalytic steps involving pyridylsulfinates with enzymatic transformations offers a powerful approach to the synthesis of complex, enantioenriched molecules, combining the selectivity of enzymes with the broad reaction scope of transition metal catalysis.

| Integrated Methodology | Synthetic Strategy | Potential Outcome |

| Tandem Catalysis | One-pot cross-coupling/cyclization. | Rapid construction of complex heterocyclic systems. |

| Click Chemistry | Post-coupling functionalization of the pyridine ring. | Modular synthesis of compound libraries. |

| Late-Stage Functionalization | Introduction of the pyridyl moiety in the final steps of a synthesis. | Efficient generation of analogues of complex molecules. |

| Chemoenzymatic Synthesis | Combination of a pyridylsulfinate coupling with an enzymatic reaction. | Access to enantiomerically pure, complex molecules. |

| Table 4: Integration of Pyridylsulfinate Chemistry with Other Synthetic Methods. |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing lithium(1+)4-methoxypyridine-2-sulfinate?

- Answer : Synthesis typically involves the reaction of 4-methoxypyridine-2-sulfinic acid with lithium hydroxide or lithium salts under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Characterization employs techniques such as:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing methoxy and sulfinate groups).

- Elemental Analysis to verify purity and stoichiometry.

- Mass Spectrometry (MS) to confirm molecular weight (147.24 g/mol) and fragmentation patterns.

- X-ray Crystallography (if single crystals are obtainable) for precise structural elucidation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Answer : Due to limited toxicity data, handle using:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Management : Treat as hazardous waste until further ecotoxicological data are available. Refer to analogous pyridine sulfinate compounds for interim guidelines .

Q. Which analytical techniques are suitable for quantifying impurities in this compound?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is effective for separating and quantifying organic impurities. For inorganic residues (e.g., unreacted lithium salts), inductively coupled plasma mass spectrometry (ICP-MS) or ion chromatography is recommended. Cross-validate results with thermogravimetric analysis (TGA) to assess thermal stability .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the yield of this compound?

- Answer : Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. Key parameters include:

- Temperature Control : Maintain 80–100°C to avoid decomposition.

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) for efficient microwave absorption.

- Reaction Time : Reduce from hours (conventional heating) to minutes. Validate yield improvements via comparative kinetic studies and NMR monitoring .

Q. What strategies can address contradictory spectral data for this compound in different solvents?

- Answer : Solvent-induced shifts in NMR or IR spectra arise from polarity and coordination effects. Mitigate discrepancies by:

- Standardizing Solvent Systems : Use deuterated DMSO or CDCl₃ for consistency.

- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra.

- Variable-Temperature NMR : Investigate dynamic equilibria (e.g., ion pairing) in solution .

Q. How can structural modifications of the pyridine ring influence the reactivity of this compound?

- Answer : Substituent effects can be systematically studied via:

- Electron-Withdrawing Groups (EWGs) : Introduce nitro or cyano groups at the 3-position to enhance sulfinate electrophilicity.

- Steric Modulation : Incorporate bulky substituents (e.g., tert-butyl) to alter coordination geometry.

- Comparative Kinetics : Monitor reaction rates in cross-coupling or ligand-exchange reactions to establish structure-activity relationships .

Methodological Considerations

Q. What approaches validate the purity of this compound for catalytic applications?

- Answer : Combine:

- Chromatographic Purity : ≥95% by HPLC.

- Spectroscopic Consistency : Match FT-IR and ¹³C NMR data with reference libraries.

- Application-Specific Testing : Use the compound as a ligand in model reactions (e.g., Suzuki-Miyaura coupling) to assess catalytic performance anomalies caused by impurities .

Q. How can computational chemistry aid in predicting the stability of this compound under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.